molecular formula C16H23BrN2O3 B1501040 tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1065484-40-3

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B1501040
CAS No.: 1065484-40-3
M. Wt: 371.27 g/mol
InChI Key: BIWFCUZPVIMTCB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a bromopyridinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the Bromopyridinyl Ether Moiety: The bromopyridinyl ether moiety is attached through nucleophilic substitution reactions, where the bromopyridinyl group is introduced using bromopyridine and an appropriate leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromopyridinyl moiety.

    Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.

    Substitution: The bromine atom in the bromopyridinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperidine ring or the bromopyridinyl moiety.

    Reduction Products: Reduced forms of the bromopyridinyl group.

    Substitution Products: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFCUZPVIMTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671538
Record name tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-40-3
Record name tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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